2-Bromo-N-(3-propoxyphenyl)acetamide
Description
2-Bromo-N-(3-propoxyphenyl)acetamide is a brominated acetamide derivative featuring a propoxy-substituted phenyl ring. The molecule comprises a bromoacetamide group linked to a 3-propoxyphenyl moiety, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-(3-propoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h3-5,7H,2,6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVMNIQROGXLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-(3-propoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and therapeutic potentials of this compound, integrating data from various studies and case reports.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of a bromine atom and a propoxy group significantly influences its biological activity, particularly in terms of receptor interaction and pharmacological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a study reported its effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) of 0.78-1.56 μM against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in inflammation and microbial resistance. For example, it has been suggested that the compound can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Inflammatory Models : In an animal model of inflammation, administration of the compound resulted in a significant reduction in swelling and pain, supporting its use as an anti-inflammatory agent.
- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed promising results when treated with formulations containing this compound, leading to faster recovery times compared to standard treatments .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | MIC (μM) | Activity Type |
|---|---|---|---|
| This compound | Structure | 0.78-1.56 | Antibacterial |
| N-(4-Propoxyphenyl)acetamide | Structure | >10 | Less active |
| 3-(2-(Benzyloxy)phenyl)-N-acetamide | Structure | 0.29 | Anticholinesterase |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 2-Bromo-N-(3-propoxyphenyl)acetamide serves as an important intermediate in the synthesis of more complex organic compounds. Its bromine substituent allows for electrophilic substitution reactions, facilitating the introduction of various functional groups into larger molecular frameworks. This property is particularly valuable in medicinal chemistry for developing new pharmaceuticals.
Biological Research
Enzyme Inhibition Studies
- The compound is utilized in biological research to study enzyme interactions and inhibition. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition of specific enzyme activities. This makes it a useful tool for investigating enzyme kinetics and protein functions.
Potential Anticancer Activity
- Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown significant activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-231 | 23 |
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related compounds, highlighting their potential as selective inhibitors for various targets in cancer therapy .
- Research has also focused on structure-activity relationships (SAR), identifying modifications that enhance biological activity while maintaining safety profiles .
Industrial Applications
The compound is also explored for its utility in industrial processes:
- It is employed in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
Table 1: Structural analogs with varying phenyl substituents
Key Observations :
- The 4-bromo derivative exhibits a higher melting point (148–150°C) due to symmetric packing in the crystal lattice .
- Alkoxy substituents (e.g., propoxy in the target compound) introduce steric bulk and flexibility, which may reduce crystallinity compared to halogenated analogs.
Alkoxy Chain Length Variations
Table 2: Impact of alkoxy chain length on properties
Key Observations :
- The phenylpropoxy variant (C₁₇H₁₈BrNO₂) demonstrates how aromatic side chains can significantly elevate molecular complexity and weight, possibly affecting drug-likeness parameters .
Key Observations :
Table 4: Reported bioactivities of related compounds
Key Observations :
Preparation Methods
General Synthetic Approach
The synthesis of 2-Bromo-N-(3-propoxyphenyl)acetamide typically follows the acylation of 3-propoxyaniline with bromoacetyl bromide under controlled conditions. This approach is consistent with the preparation of structurally related compounds such as 2-Bromo-N-(4-isopropoxyphenyl)acetamide, where the reaction involves:
- Starting materials: 3-propoxyaniline and bromoacetyl bromide.
- Solvent: Anhydrous organic solvents like dichloromethane or chloroform.
- Base: A tertiary amine such as triethylamine to neutralize the hydrogen bromide generated during the reaction.
- Temperature: Typically maintained at low to moderate temperatures (0–25 °C) to control reaction rate and minimize side reactions.
This method provides a direct route to the target compound via nucleophilic substitution at the acyl bromide by the aniline nitrogen, forming the amide bond and introducing the bromoacetyl moiety.
Detailed Reaction Conditions and Mechanism
| Step | Description | Conditions | Purpose |
|---|---|---|---|
| 1 | Dissolution of 3-propoxyaniline in dry dichloromethane | Room temperature, inert atmosphere (N2) | Ensures anhydrous conditions to prevent hydrolysis |
| 2 | Addition of triethylamine | Stoichiometric amount relative to bromoacetyl bromide | Neutralizes HBr formed, promotes amide formation |
| 3 | Slow addition of bromoacetyl bromide | 0–5 °C, dropwise | Controls exothermic reaction and prevents overreaction |
| 4 | Stirring for 2–4 hours | Room temperature | Completes acylation |
| 5 | Work-up by aqueous extraction and purification | Washing with water, drying, recrystallization or chromatography | Isolates pure this compound |
Mechanism: The lone pair on the nitrogen of 3-propoxyaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide, forming a tetrahedral intermediate. Subsequent elimination of bromide ion leads to the formation of the amide bond. The base scavenges the released HBr to drive the reaction forward.
Alternative Preparation Routes
While the direct acylation is the most straightforward, alternative synthetic routes may include:
Stepwise synthesis via 3-propoxyaniline acetylation followed by bromination: Acetylation of 3-propoxyaniline to form N-(3-propoxyphenyl)acetamide, followed by selective bromination at the alpha position of the acetyl group using brominating agents such as N-bromosuccinimide (NBS) under radical conditions.
One-pot synthesis involving substitution reactions: Starting from 3-propoxyaniline, reaction with haloacetyl derivatives under phase-transfer catalysis conditions to improve yields and reduce reaction time.
These alternative methods may be employed depending on availability of reagents, desired purity, or scale of synthesis.
Purification and Characterization
Purification typically involves:
- Recrystallization: Using solvents like ethanol or ethyl acetate to obtain pure crystalline product.
- Chromatography: Silica gel column chromatography may be used to separate impurities.
Characterization methods include:
- NMR Spectroscopy: To confirm the chemical structure and substitution pattern.
- Mass Spectrometry: To verify molecular weight.
- Infrared Spectroscopy: To identify characteristic amide and bromo substituent peaks.
- Elemental Analysis: To confirm purity and composition.
Data Table: Typical Reaction Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting Material | 3-Propoxyaniline | Purity > 98% |
| Acylating Agent | Bromoacetyl bromide | Commercially available reagent |
| Solvent | Dichloromethane (anhydrous) | Dry to prevent hydrolysis |
| Base | Triethylamine | 1.1 equivalents relative to bromoacetyl bromide |
| Temperature | 0–5 °C during addition; room temp for reaction | Controls reaction rate and side products |
| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |
| Yield | 70–85% | Dependent on reaction scale and purity |
| Purification | Recrystallization or chromatography | Ensures removal of unreacted materials |
Research Findings and Optimization Notes
- Solvent choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants. Alternative solvents like chloroform or tetrahydrofuran may be used but require careful control.
- Base selection: Triethylamine is effective; however, other tertiary amines such as diisopropylethylamine can be used to reduce side reactions.
- Temperature control: Maintaining low temperature during acylation addition minimizes byproduct formation such as diacylated species.
- Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress and optimize reaction time.
- Scale-up considerations: Stirring efficiency and temperature control become critical for larger batch synthesis to maintain yield and purity.
Q & A
Basic: What are the optimal synthetic routes for 2-Bromo-N-(3-propoxyphenyl)acetamide, and how can reaction yields be maximized?
Answer:
The synthesis of this compound typically involves bromination of the parent acetamide or coupling of 3-propoxyaniline with bromoacetyl bromide. Key steps include:
- Starting Materials : 3-propoxyaniline, bromoacetyl bromide, or pre-synthesized acetamide derivatives.
- Reaction Conditions : Use of a base (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Strategies : - Control reaction temperature to prevent over-bromination.
- Employ stoichiometric excess of brominating agents (1.2–1.5 equiv.) with slow addition to enhance selectivity .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 299.03 for C₁₁H₁₃BrNO₂) .
Advanced: How can researchers resolve contradictions in NMR data due to rotational isomerism?
Answer:
Rotational isomerism in the acetamide group (–NH–CO–) can split NMR signals. Methodological approaches include:
- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks and identify rotamers .
- DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (e.g., using Gaussian09) to assign conformers .
- Dynamic NMR Analysis : Measure exchange rates between rotamers to estimate energy barriers (~50–70 kJ/mol for similar compounds) .
Advanced: What mechanistic insights guide nucleophilic substitution at the bromine site?
Answer:
The bromine atom acts as a leaving group in SN₂ reactions. Key factors:
- Nucleophilicity : Amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO) enhance substitution rates .
- Steric Effects : Bulky substituents on the phenyl ring (e.g., propoxy group) slow reactivity; kinetic studies via HPLC monitoring are recommended .
- Leaving Group Ability : Bromine’s electronegativity and bond dissociation energy (∼276 kJ/mol) favor substitution over elimination .
Advanced: How can crystallographic data inform structure-activity relationship (SAR) studies?
Answer:
- Hydrogen Bonding : Crystal packing often shows intermolecular N–H⋯O bonds between acetamide groups, influencing solubility and bioavailability .
- Torsional Angles : Dihedral angles between the phenyl and acetamide moieties (e.g., 10–20°) correlate with conformational flexibility and receptor binding .
- Electrostatic Potential Maps : Derived from X-ray data, these maps highlight nucleophilic/electrophilic regions for SAR-driven modifications .
Advanced: What strategies mitigate side reactions during bromination or coupling steps?
Answer:
- Protecting Groups : Temporarily protect the propoxy group (–OPr) with tert-butyldimethylsilyl (TBS) to prevent ether cleavage during bromination .
- Catalytic Systems : Use Cu(I) catalysts (e.g., CuBr) for regioselective bromination .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track bromine consumption and halt reactions at ~90% conversion .
Advanced: How to design enzyme inhibition assays targeting this compound’s bioactivity?
Answer:
- Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases) due to bromoacetamide’s electrophilic reactivity .
- Kinetic Assays : Measure IC₅₀ via fluorescence quenching (e.g., using Z-FR-AMC substrate for cathepsin B) .
- Molecular Docking : Use AutoDock Vina to simulate binding poses, focusing on covalent adduct formation with catalytic residues .
Advanced: How to analyze conflicting bioactivity data across different studies?
Answer:
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antimalarial vs. anticancer assays) using ANOVA to identify outliers .
- Solubility Adjustments : Re-evaluate results with standardized DMSO concentrations (<1% v/v) to control compound aggregation .
- Counter-Screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
